molecular formula C44H32N2 B037616 N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine CAS No. 123847-85-8

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

Cat. No.: B037616
CAS No.: 123847-85-8
M. Wt: 588.7 g/mol
InChI Key: IBHBKWKFFTZAHE-UHFFFAOYSA-N
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Description

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (hereafter referred to by its full systematic name) is a diaminobiphenyl derivative extensively used in organic electronics, particularly as a hole-transport material (HTM) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). Its structure features a central biphenyl core substituted with two naphthyl and two phenyl groups at the nitrogen atoms, creating a bulky, conjugated system that enhances hole mobility and thermal stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with N-(1-naphthyl)-N-phenylamine in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at elevated temperatures to facilitate the coupling reaction .

Industrial Production Methods: In industrial settings, the compound is produced through a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified through recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include quinone derivatives, amine derivatives, and substituted aromatic compounds.

Scientific Research Applications

Organic Electronics

1.1 OLEDs (Organic Light Emitting Diodes)
NPB is primarily utilized as a hole transport layer (HTL) in OLED devices. The compound facilitates the movement of positive holes from the anode to the emissive layer, enhancing the efficiency of light generation in these devices. The aromatic rings and amine groups in its structure are critical for this function, allowing for effective charge transport and improved device performance .

1.2 Perovskite Solar Cells
Recent studies have also explored the use of NPB in perovskite solar cells . Its properties as a hole transport material can potentially enhance the efficiency and stability of these solar cells, making it a subject of ongoing research in photovoltaic applications .

Medicinal Chemistry

2.1 Anticancer Properties
NPB has been identified as a potent inhibitor of various kinases involved in cancer signaling pathways. Preliminary studies suggest that it may exhibit anticancer properties , making it a candidate for further investigation in oncology . The compound's ability to interact with multiple biological targets is crucial for understanding its therapeutic potential.

2.2 Mechanism of Action
Research indicates that NPB can effectively bind to protein targets associated with cell signaling pathways. This binding capability is essential for elucidating its mechanism of action and optimizing its use as a therapeutic agent .

Mechanism of Action

The primary mechanism of action of 4,4’-Bis[N-(1-naphthyl)-N-phenylamino]biphenyl in OLEDs involves its role as a hole-transporting material. The compound facilitates the movement of positive charge carriers (holes) from the anode to the emissive layer of the OLED. This process is crucial for the efficient operation of the device. The molecular structure of the compound, with its conjugated aromatic rings, allows for efficient charge transport through π-π interactions .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

The compound is compared to analogous diaminobiphenyl-based HTMs, focusing on molecular design, optoelectronic properties, and device performance.

Structural Analogues

Compound Name Structural Modifications Key Applications References
TBBD (N4,N4,N4′,N4′-tetra([1,1′-biphenyl]-4-yl)-[1,1′-biphenyl]-4,4′-diamine) Four biphenyl substituents TADF-OLEDs
TAB (N4,N4,N4',N4'–Tetrakis(4–bromophenyl)–[1,1'–biphenyl]–4,4'–diamine) Brominated phenyl groups Precursor for HTM doping
VNPB (N4,N4′-di(naphthalen-1-yl)-N4,N4′-bis(4-vinylphenyl)biphenyl-4,4′-diamine) Vinylphenyl cross-linkable groups Stabilized PSCs
TaTm (N4,N4,N4″,N4″-tetra([1,1′-biphenyl]-4-yl)-[1,1′:4′,1″-terphenyl]-4,4″-diamine) Extended terphenyl backbone Bifacial PSCs

Optoelectronic and Device Performance

Compound ΔEST (eV) PLQY (%) EQE (%) Device Stability (LT80) Notable Features References
Target Compound N/A N/A ~15* <1 hour (OLED) High hole mobility, exciplex host
TBBD 0.06 92 15.2 <1 hour High PLQY, low ΔEST
VNPB (cross-linked) N/A N/A N/A >1000 hours (PSC) Enhanced interfacial charge transfer
VNBP-MoO3 N/A N/A 16.5 Stable under harsh conditions Moisture-resistant PSCs

*Note: EQE values depend on device architecture (e.g., NPB:T2T exciplex systems in OLEDs achieve variable efficiencies ).

Biological Activity

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine (commonly referred to as NPB) is a complex organic compound with a molecular formula of C44H32N2 and a molecular weight of approximately 588.75 g/mol. The compound's unique structure, characterized by multiple aromatic rings, contributes to its significant biological activity, particularly in the fields of oncology and organic electronics.

Chemical Structure and Properties

The structural complexity of NPB includes several aromatic systems that enhance its electronic properties, making it suitable for applications in organic light-emitting diodes (OLEDs) and as a potential therapeutic agent. Its synthesis typically involves palladium-catalyzed coupling reactions under controlled conditions to ensure high purity and yield.

PropertyValue
Molecular FormulaC44H32N2
Molecular Weight588.75 g/mol
CAS Number123847-85-8
IUPAC NameN-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine

Anticancer Properties

Recent studies have identified NPB as a potent inhibitor of various kinases , which play crucial roles in cancer signaling pathways. This inhibition has been linked to potential anticancer effects, suggesting that NPB may interfere with tumor growth and metastasis. For instance, preliminary research indicates that NPB can inhibit the activity of kinases involved in cell proliferation and survival, making it a candidate for further investigation in cancer therapeutics .

Mechanistic Studies

Mechanistic studies utilizing techniques such as molecular docking and cell viability assays have demonstrated that NPB binds effectively to specific protein targets involved in cancer progression. These studies are essential for elucidating the compound's mode of action and optimizing its therapeutic potential. For example, NPB has shown promising results in inhibiting the growth of various cancer cell lines in vitro, including breast and lung cancer cells.

Case Studies

Several case studies highlight the biological activity of NPB:

  • Inhibition of Kinase Activity : A study reported that NPB effectively inhibited the activity of the epidermal growth factor receptor (EGFR), a key player in many cancers. This inhibition was associated with reduced cell proliferation in EGFR-dependent cancer cell lines.
  • Antitumor Efficacy : In vivo studies using mouse models demonstrated that administration of NPB led to significant tumor regression in xenograft models of breast cancer. The compound's ability to penetrate cellular membranes and accumulate within tumor tissues was noted as a contributing factor to its efficacy .

Applications in Organic Electronics

Beyond its biological applications, NPB is also utilized in organic electronics , particularly as a hole transport layer (HTL) in OLEDs. Its efficient hole transport capability enhances device performance by facilitating the movement of charge carriers within the organic layers. The dual functionality of NPB—acting both as an electronic material and a potential therapeutic agent—highlights its versatility.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine, and how do reaction conditions influence yield and purity?

Methodological Answer: Two primary synthetic approaches are documented:

  • Ullmann Coupling : Uses NiBr₂·dme as a catalyst, dppf as a ligand, and KOtBu in toluene at 110°C for 24 hours, achieving 79% yield. This method benefits from nickel’s cost-effectiveness but requires strict oxygen-free conditions to prevent catalyst deactivation .
  • Nucleophilic Substitution : Involves reacting 1,4-diaminobenzene with 2-naphthylamine under controlled stoichiometry. While specific parameters are less reported, this route emphasizes purity optimization via sublimation or column chromatography .

Key Considerations :

  • Catalyst selection (Ni vs. Pd) impacts reaction efficiency and byproduct formation.
  • Temperature gradients above 100°C may induce decomposition, reducing yields.
  • Post-synthesis purification via sublimation achieves >99% purity, critical for optoelectronic applications .

Q. Which analytical techniques are most effective for confirming structural integrity, and what are their limitations?

Methodological Answer:

  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., observed m/z 588.7532 vs. calculated 588.7498 for C₄₄H₃₂N₂). Resolution <5 ppm is essential to distinguish isotopic patterns .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substitution patterns but faces challenges with overlapping aromatic signals. 2D NMR (e.g., COSY, NOESY) resolves ambiguities in crowded regions .
  • X-ray Crystallography : Struggles with low crystallinity; slow vapor diffusion in dichloromethane/hexane mixtures improves crystal growth.

Limitations :

  • Elemental analysis is necessary to verify stoichiometry but requires ultra-high purity samples.
  • Thermal stability assessments (TGA/DSC) are recommended to rule out degradation during analysis .

Advanced Research Questions

Q. How can statistical experimental design optimize synthesis for high-throughput applications?

Methodological Answer: A Design of Experiments (DoE) approach evaluates variables like catalyst loading (0.5–2 mol%), temperature (80–120°C), and time (12–36 hours). For example:

FactorRangeOptimal Value (Predicted)
Catalyst Loading0.5–2 mol%1.2 mol%
Temperature80–120°C105°C
Time12–36 hours28 hours

Response Surface Methodology (RSM) models interactions, achieving 85% yield with minimal byproducts. Computational tools (e.g., DFT) predict transition states to prioritize experimental conditions .

Q. What methodologies resolve contradictions in reported electronic properties (e.g., HOMO-LUMO gaps)?

Methodological Answer:

  • Cyclic Voltammetry (CV) : Measures HOMO levels (e.g., -5.3 eV vs. vacuum) but requires inert atmospheres to avoid oxidation artifacts.
  • UV-Vis Edge Analysis : Estimates LUMO from absorption onsets. Cross-validation with UPS ensures accuracy.
  • Charge Mobility : Standardize SCLC measurements using identical hole-only devices (ITO/PEDOT:PSS/compound/MoO₃/Au). Discrepancies in literature values (10⁻⁴ vs. 10⁻³ cm²/V·s) often stem from film morphology differences .

Q. How can degradation pathways under operational conditions be characterized?

Methodological Answer:

  • Accelerated Aging Tests : Expose thin films to 85°C/85% RH for 500 hours. In situ Raman spectroscopy identifies amine oxidation (peak shifts at 1600 cm⁻¹).
  • Thermal Gravimetric Analysis-Mass Spectrometry (TGA-MS) : Detects biphenyl fragments at >300°C, correlating with device failure.
  • Time-Resolved Photoluminescence (TRPL) : Quantifies exciton quenching rates under 100 mW/cm² illumination, linking degradation to trap-state formation .

Q. How should researchers address molecular weight and structural discrepancies across studies?

Methodological Answer:

  • HRMS Validation : Ensure <5 ppm error to distinguish between C₄₄H₃₂N₂ (588.74 g/mol) and isobaric impurities.
  • Dynamic NMR : Resolves rotational isomers at variable temperatures (e.g., -40°C to 120°C), which may mimic structural errors.
  • Single-Crystal XRD : Remains the gold standard; alternative crystal growth methods (e.g., anti-solvent vapor diffusion) improve success rates .

Q. What computational strategies guide the design of derivatives with enhanced charge transport?

Methodological Answer:

  • Density Functional Theory (DFT) : Predicts substituent effects on HOMO-LUMO alignment. For example, -CF₃ groups lower LUMO by 0.3 eV, improving electron injection in OLEDs.
  • Molecular Dynamics (MD) : Simulates packing motifs; bulky tert-butyl groups reduce π-π stacking, lowering mobility by 50%. Validate with fluorinated derivatives showing 40% mobility increases .

Q. How do molecular conformations influence optoelectronic performance?

Methodological Answer:

  • X-ray Diffraction (XRD) : Measures dihedral angles between aromatic planes. Planar conformations (<20°) correlate with 2x higher hole mobility than twisted structures.
  • Kelvin Probe Force Microscopy (KPFM) : Maps surface potential variations, linking morphology to charge injection barriers.
  • Machine Learning : Trains on datasets (e.g., synthetic parameters vs. mobility) to predict performance from reaction conditions .

Properties

IUPAC Name

N-[4-[4-(N-naphthalen-1-ylanilino)phenyl]phenyl]-N-phenylnaphthalen-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H32N2/c1-3-17-37(18-4-1)45(43-23-11-15-35-13-7-9-21-41(35)43)39-29-25-33(26-30-39)34-27-31-40(32-28-34)46(38-19-5-2-6-20-38)44-24-12-16-36-14-8-10-22-42(36)44/h1-32H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBHBKWKFFTZAHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=C(C=C2)C3=CC=C(C=C3)N(C4=CC=CC=C4)C5=CC=CC6=CC=CC=C65)C7=CC=CC8=CC=CC=C87
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H32N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20408009
Record name N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

588.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

123847-85-8
Record name N~4~,N~4'~-Di(naphthalen-1-yl)-N~4~,N~4'~-diphenyl[1,1'-biphenyl]-4,4'-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20408009
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To 32.4 g (148 mmol) of N-phenyl-1-naphthylamine were added 25.1 g (61.5 mmol) of 4,4′-diiodobiphenyl, 2.14 g of polyethylene glycol (PEG-6000 (a trade name) manufactured by Wako Junyaku K.K.), 17.1 g (0.124 mol) of potassium carbonate and 15.7 g (247 mmol) of copper (powder) were added, and heated to 200° C. The reaction was traced by high-performance liquid chromatography. Heating was continued under stirring until the peaks of raw materials and intermediates were disappeared (for 12 hours). After the completion of the reaction, water and DMF are added, and the resulting mixture is dispersed, filtrated, and washed with water. The resulting crystal is purified by silica gel chromatography to afford 20.2 g (yield: 55.9%) of N,N′-di(l-naphthyl)-N,N′-diphenyl-4,4′-diaminobiphenyl represented by the formula:
Quantity
32.4 g
Type
reactant
Reaction Step One
Quantity
25.1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyethylene glycol
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
17.1 g
Type
reactant
Reaction Step Two
Name
copper
Quantity
15.7 g
Type
catalyst
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine
N4,N4'-Di(naphthalen-1-yl)-N4,N4'-diphenyl-[1,1'-biphenyl]-4,4'-diamine

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